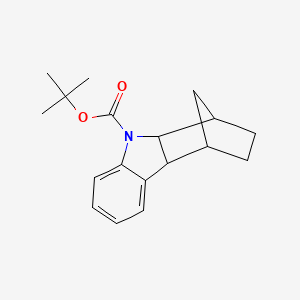
tert-Butyl 1,2,3,4,4a,9a-hexahydro-9H-1,4-methanocarbazole-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 1,2,3,4,4a,9a-hexahydro-9H-1,4-methanocarbazole-9-carboxylate is a complex organic compound with a unique structure that includes a hexahydro-9H-1,4-methanocarbazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1,2,3,4,4a,9a-hexahydro-9H-1,4-methanocarbazole-9-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable indole derivative with a tert-butyl ester can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 1,2,3,4,4a,9a-hexahydro-9H-1,4-methanocarbazole-9-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens or other functional groups into the molecule .
Applications De Recherche Scientifique
tert-Butyl 1,2,3,4,4a,9a-hexahydro-9H-1,4-methanocarbazole-9-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 1,2,3,4,4a,9a-hexahydro-9H-1,4-methanocarbazole-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl-substituted indoles: These compounds share a similar core structure and exhibit comparable reactivity.
tert-Butyl-substituted quinoxalines: These compounds also have a tert-butyl group and are used in similar applications.
Uniqueness
The uniqueness of tert-Butyl 1,2,3,4,4a,9a-hexahydro-9H-1,4-methanocarbazole-9-carboxylate lies in its specific structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C18H23NO2 |
|---|---|
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
tert-butyl 9-azatetracyclo[9.2.1.02,10.03,8]tetradeca-3,5,7-triene-9-carboxylate |
InChI |
InChI=1S/C18H23NO2/c1-18(2,3)21-17(20)19-14-7-5-4-6-13(14)15-11-8-9-12(10-11)16(15)19/h4-7,11-12,15-16H,8-10H2,1-3H3 |
Clé InChI |
RBDJXWQWOGEXOU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2C3CCC(C3)C2C4=CC=CC=C41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















